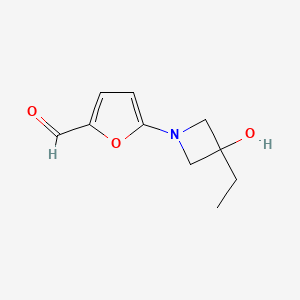
5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . This compound features a furan ring substituted with an azetidine moiety, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the furan-2-carbaldehyde core . The azetidine ring can be introduced through nucleophilic substitution reactions involving appropriate azetidine precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The furan ring can undergo electrophilic substitution reactions, while the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: 5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-methanol.
Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways . Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A simpler analog without the azetidine ring.
3-Ethyl-3-hydroxyazetidine: Lacks the furan ring.
Furan-3-carboxylate derivatives: Compounds with similar furan structures but different functional groups.
Uniqueness
5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the azetidine moiety. This dual functionality provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
5-(3-ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-2-10(13)6-11(7-10)9-4-3-8(5-12)14-9/h3-5,13H,2,6-7H2,1H3 |
Clave InChI |
RITFQLBKXHQYJY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(C1)C2=CC=C(O2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


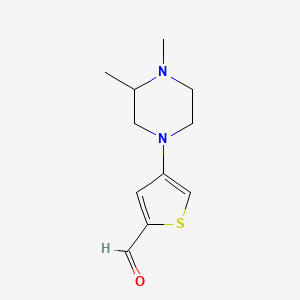
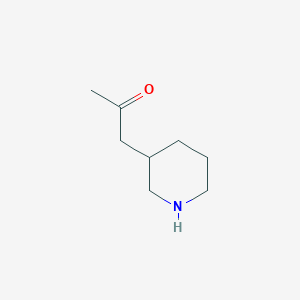
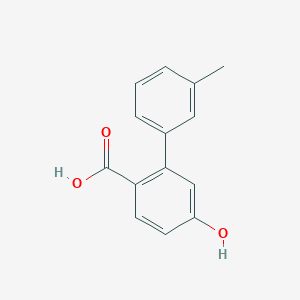

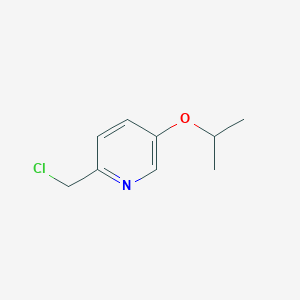
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)


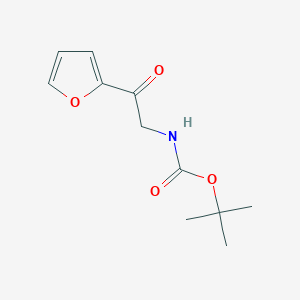
![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)

![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)

